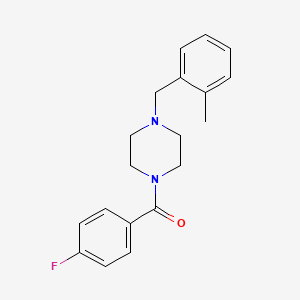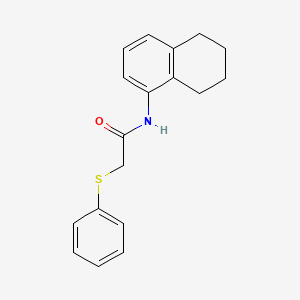![molecular formula C20H23ClN2O3 B5779268 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CMP" and is a piperazine derivative. CMP has been found to have a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. In
作用機序
The exact mechanism of action of CMP is not fully understood. However, it is believed that CMP exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, CMP has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. Additionally, CMP has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
CMP has been found to have a wide range of biochemical and physiological effects. Some of the most notable effects of CMP include its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels). Additionally, CMP has been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
実験室実験の利点と制限
One of the main advantages of using CMP in lab experiments is its broad range of biological activities. Additionally, CMP is relatively easy to synthesize and can be obtained in relatively large quantities. However, one of the main limitations of using CMP in lab experiments is its potential toxicity. CMP has been found to be toxic to some normal cells, and further studies are needed to determine the optimal dosages and administration routes for this compound.
将来の方向性
There are several potential future directions for the study of CMP. One of the most promising areas of research is the development of new analogs of CMP with improved biological activities and reduced toxicity. Additionally, further studies are needed to determine the optimal dosages and administration routes for CMP in various disease models. Finally, the potential use of CMP in combination with other drugs or therapies should be explored to determine if synergistic effects can be achieved.
合成法
CMP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chloro-2-methylphenol with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperazine in the presence of an acylating agent such as acetic anhydride to yield CMP.
科学的研究の応用
CMP has been extensively studied for its potential applications in scientific research. Some of the most promising applications of CMP include its use as an anticancer agent, antifungal agent, and antibacterial agent. CMP has been found to inhibit the growth of a wide range of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, CMP has been found to have potent antifungal activity against several pathogenic fungi, including Candida albicans. Finally, CMP has been found to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-15-12-16(21)6-7-19(15)26-14-20(24)23-10-8-22(9-11-23)17-4-3-5-18(13-17)25-2/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGTYOPYKUFAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B5779192.png)







![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5779282.png)

![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)
